Beta-lactose is a disaccharide sugar composed of beta-D-galactose and D-glucose molecules linked by a beta-1,4 glycosidic bond. It is a naturally occurring sugar found in milk and dairy products, contributing to their sweetness and nutritional value. []
While beta-lactose naturally occurs in milk, it can also be synthesized from alpha-lactose hydrate using alkaline methanolic solutions. This method achieves a high conversion rate (90-93%) to beta-lactose under specific conditions, including controlled sodium hydroxide concentration (0.02-0.06% w/v at reflux, 0.1-0.3% w/v at room temperature) and moisture content (<13% w/w at reflux, <3% w/w at room temperature). []
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